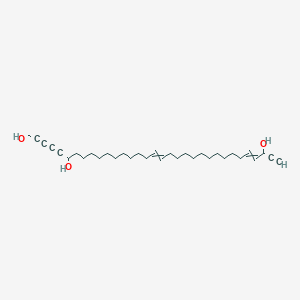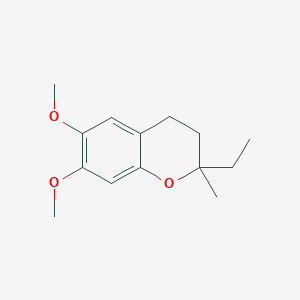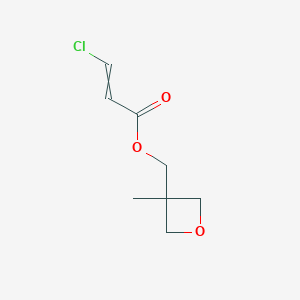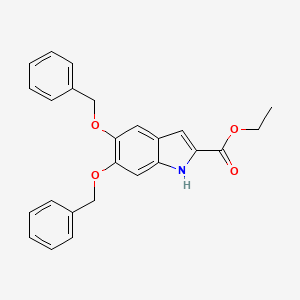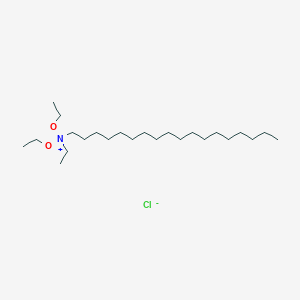
Diethoxy(ethyl)octadecylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethoxy(ethyl)octadecylammonium chloride is a quaternary ammonium compound with the molecular formula C27H58ClNO2. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is particularly valued for its ability to reduce surface tension and act as an antimicrobial agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethoxy(ethyl)octadecylammonium chloride can be synthesized through a quaternization reaction. The process typically involves the reaction of octadecylamine with ethyl diethoxyacetate in the presence of a suitable alkylating agent such as ethyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products. The final product is obtained through crystallization and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Diethoxy(ethyl)octadecylammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can be reduced to form corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: The major products include aldehydes, ketones, and carboxylic acids.
Reduction: The major products are primary and secondary amines, as well as alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Diethoxy(ethyl)octadecylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed as an antimicrobial agent in various biological studies, helping to control microbial growth in cultures.
Medicine: It is investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: The compound is used in the formulation of detergents, disinfectants, and fabric softeners.
Mecanismo De Acción
The mechanism of action of diethoxy(ethyl)octadecylammonium chloride primarily involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The compound targets the phospholipid components of the membrane, causing increased permeability and leakage of cellular contents.
Comparación Con Compuestos Similares
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in biochemical research as a surfactant.
Uniqueness
Diethoxy(ethyl)octadecylammonium chloride is unique due to its specific combination of ethoxy and octadecyl groups, which confer distinct surfactant properties and enhance its effectiveness as an antimicrobial agent. Its ability to act as a phase transfer catalyst also sets it apart from other similar compounds.
Propiedades
Número CAS |
113679-40-6 |
|---|---|
Fórmula molecular |
C24H52ClNO2 |
Peso molecular |
422.1 g/mol |
Nombre IUPAC |
diethoxy-ethyl-octadecylazanium;chloride |
InChI |
InChI=1S/C24H52NO2.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(6-2,26-7-3)27-8-4;/h5-24H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
GYSCOVPOYPRSOA-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](CC)(OCC)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


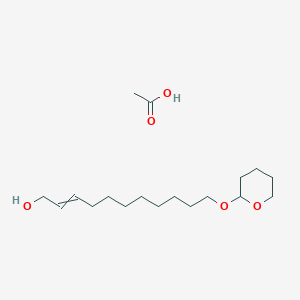
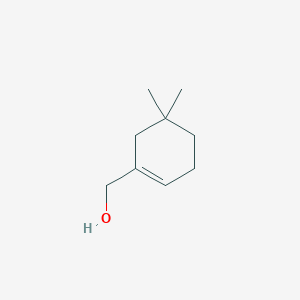
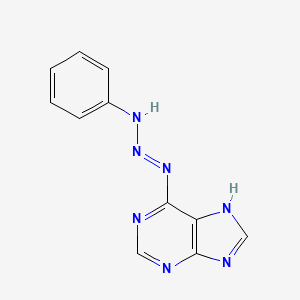
![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
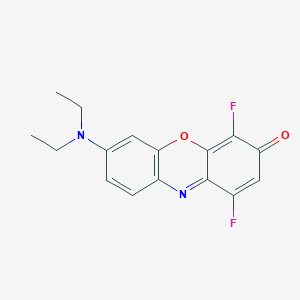
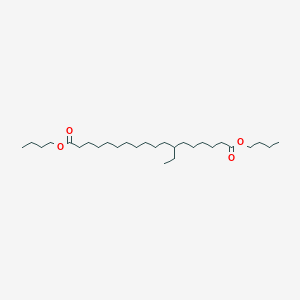
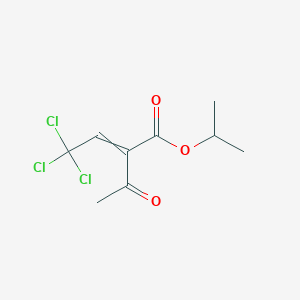


![3-{4-[(E)-(Naphtho[2,1-d][1,3]thiazol-2-yl)diazenyl]anilino}propanenitrile](/img/structure/B14310067.png)
